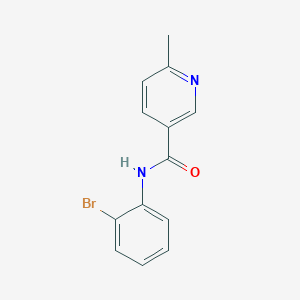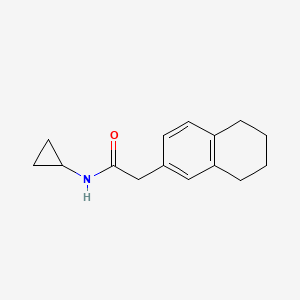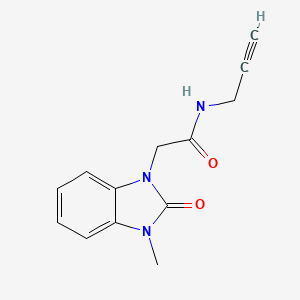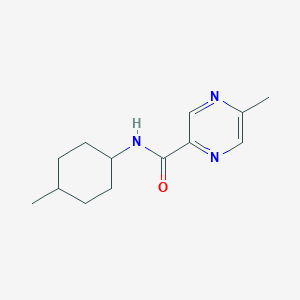
N-(2-bromophenyl)-6-methylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromophenyl)-6-methylpyridine-3-carboxamide, also known as BPC-157, is a synthetic peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. BPC-157 is a pentadecapeptide, meaning it is composed of 15 amino acids, and is derived from a protein found in the gastric juice of humans. This peptide has been shown to have a wide range of effects on the body, including promoting healing, reducing inflammation, and improving tissue regeneration.
Mecanismo De Acción
The exact mechanism of action of N-(2-bromophenyl)-6-methylpyridine-3-carboxamide is not fully understood, but it is believed to work by promoting the production of growth factors and cytokines, which are involved in tissue repair and regeneration. It may also have direct effects on cell signaling pathways that regulate inflammation and blood vessel formation.
Biochemical and physiological effects:
N-(2-bromophenyl)-6-methylpyridine-3-carboxamide has been shown to have a wide range of biochemical and physiological effects, including promoting angiogenesis (the formation of new blood vessels), reducing inflammation, and stimulating the production of collagen. It has also been shown to have neuroprotective effects and may improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-bromophenyl)-6-methylpyridine-3-carboxamide in lab experiments is its ability to promote tissue healing and regeneration, which can be useful in studying the effects of various treatments on injured tissues. However, one limitation is that the exact mechanism of action is not fully understood, which can make it difficult to interpret results.
Direcciones Futuras
There are several potential future directions for research on N-(2-bromophenyl)-6-methylpyridine-3-carboxamide. One area of interest is its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. It may also have applications in treating autoimmune disorders, such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanisms of action of N-(2-bromophenyl)-6-methylpyridine-3-carboxamide and to optimize its therapeutic potential.
Métodos De Síntesis
N-(2-bromophenyl)-6-methylpyridine-3-carboxamide can be synthesized using solid-phase peptide synthesis (SPPS) methods. This involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support. The amino acids are added in a specific order dictated by the desired sequence of the peptide. Once the peptide chain is complete, it is cleaved from the solid support and purified using chromatography techniques.
Aplicaciones Científicas De Investigación
N-(2-bromophenyl)-6-methylpyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in a variety of conditions, including gastrointestinal disorders, musculoskeletal injuries, and cardiovascular disease. In animal studies, N-(2-bromophenyl)-6-methylpyridine-3-carboxamide has been shown to promote healing of various tissues, including muscle, tendon, and bone. It has also been shown to reduce inflammation and improve blood flow to injured tissues.
Propiedades
IUPAC Name |
N-(2-bromophenyl)-6-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c1-9-6-7-10(8-15-9)13(17)16-12-5-3-2-4-11(12)14/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOPRLQENYVABS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-6-methylpyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-Methylpiperidin-1-yl)-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7457706.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-ethylbenzimidazol-2-one](/img/structure/B7457713.png)


![1-(3-fluoro-4-methoxyphenyl)-N-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]methyl]-N-methylmethanamine](/img/structure/B7457731.png)
![2-{[2-(4-Methylpiperazin-1-yl)quinazolin-4-yl]amino}ethanol](/img/structure/B7457739.png)






